methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes recent research findings regarding the biological activity of this specific compound and its derivatives.
Chemical Structure and Synthesis
The compound's structure features a hexahydroquinoline core with a carboxylate group and a pyrazole moiety. The synthesis typically involves the Hantzsch reaction, where diketones react with various amines and carboxylic acids to form the desired hexahydroquinoline derivatives. Characterization methods such as IR spectroscopy and NMR (both 1H and 13C) are employed to confirm the structure.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of hexahydroquinoline derivatives. For example:
- Cytotoxicity Studies : The cytotoxic effects of synthesized compounds were assessed using the MTT assay on 3T3 cell lines. Among various derivatives tested, certain compounds demonstrated minimal cytotoxicity while significantly reducing levels of pro-inflammatory cytokines such as TGF-β1. Compound 3e was notably effective in decreasing inflammatory markers induced by lipopolysaccharide (LPS) treatment .
Anticancer Properties
Hexahydroquinoline derivatives have shown promise in cancer research:
- MCF-7 Breast Cancer Cell Line : In studies assessing anticancer activity against breast cancer cells (MCF-7), several derivatives exhibited significant cytotoxic effects when conjugated with magnetic nanoparticles. This conjugation enhanced their bioavailability and therapeutic efficacy . The results indicate that these compounds could serve as potential candidates for cancer treatment.
Antimicrobial Activity
The antimicrobial properties of these compounds have also been explored:
- Antibacterial and Antifungal Effects : Research has indicated that hexahydroquinoline derivatives possess antibacterial and antifungal activities. The synthesized compounds were tested against various microbial strains, showing varying degrees of effectiveness . The potential for dual-action against both cancer cells and pathogens presents an exciting avenue for therapeutic development.
Research Findings Overview
Case Study 1: Anti-inflammatory Effects
In a study focused on the anti-inflammatory effects of hexahydroquinoline derivatives, researchers synthesized multiple compounds and evaluated their impact on cytokine levels in vitro. Compound 3e emerged as a leading candidate due to its ability to lower inflammatory markers significantly.
Case Study 2: Enhanced Anticancer Activity
Another investigation involved the application of magnetic nanoparticles to enhance the delivery and efficacy of hexahydroquinoline derivatives against breast cancer cells. Results indicated that nanoparticle-conjugated compounds exhibited improved cytotoxicity compared to their non-conjugated counterparts.
Propriétés
IUPAC Name |
methyl 4-(2,5-dimethylpyrazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-10-7-13(22(5)21-10)17-15(18(24)25-6)11(2)20-12-8-19(3,4)9-14(23)16(12)17/h7,17,20H,8-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVKRBVZEQGMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.